

Mass Spectrometry of 4-Bromo-3,5-dimethylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-3,5-dimethylphenol**

Cat. No.: **B051444**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **4-Bromo-3,5-dimethylphenol** (also known as 4-Bromo-3,5-xylenol). The document details its characteristic fragmentation patterns under electron ionization (EI), offers a generalized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and presents key spectral data in a clear, tabular format.

Introduction

4-Bromo-3,5-dimethylphenol (C_8H_9BrO) is a substituted aromatic compound with a molecular weight of approximately 201.06 g/mol .[\[1\]](#)[\[2\]](#) Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of such compounds. This guide focuses on the behavior of **4-Bromo-3,5-dimethylphenol** under electron ionization, the most common ionization technique for GC-MS.

Electron Ionization Mass Spectrometry Data

Upon electron ionization, **4-Bromo-3,5-dimethylphenol** undergoes characteristic fragmentation, yielding a distinctive mass spectrum. The key quantitative data from its mass spectrum are summarized below.

Table 1: Key Mass Spectral Data for 4-Bromo-3,5-dimethylphenol

Feature	Value	Source
Molecular Formula	C ₈ H ₉ BrO	[1][2]
Molecular Weight	201.06 g/mol	[1][2]
Molecular Ion (M ⁺)	m/z 200/202	[1]
Base Peak	m/z 121	[1]
Major Fragments	m/z 93, 65	Inferred

The presence of the bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity at m/z 200 (containing ⁷⁹Br) and m/z 202 (containing ⁸¹Br).[1]

Proposed Fragmentation Pathway

The fragmentation of **4-Bromo-3,5-dimethylphenol** is initiated by the loss of an electron to form the molecular ion. The primary fragmentation event is the cleavage of the C-Br bond, which is relatively weak, leading to the formation of the base peak. Subsequent fragmentations involve the aromatic ring and its substituents.

[Click to download full resolution via product page](#)

Caption: Proposed electron ionization fragmentation pathway of **4-Bromo-3,5-dimethylphenol**.

Experimental Protocols

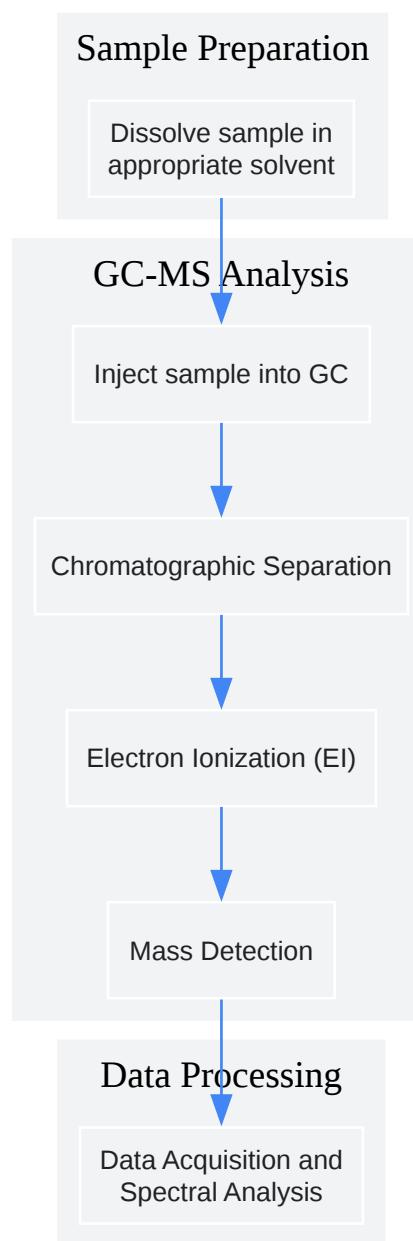
The following provides a generalized Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the analysis of **4-Bromo-3,5-dimethylphenol**. Specific parameters may

require optimization based on the instrumentation and analytical goals.

Sample Preparation

Samples containing **4-Bromo-3,5-dimethylphenol** should be dissolved in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration appropriate for GC-MS analysis (typically in the low to mid ng/µL range).

Gas Chromatography (GC) Conditions


Parameter	Recommended Setting
Injector	
Injection Mode	Splitless
Injector Temperature	250 - 280 °C
Injection Volume	1 µL
Column	
Column Type	Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (or similar)
Carrier Gas	Helium
Flow Rate	1.0 - 1.5 mL/min (constant flow)
Oven Program	
Initial Temperature	60 - 80 °C, hold for 1-2 minutes
Ramp Rate	10 - 20 °C/min
Final Temperature	280 - 300 °C, hold for 5-10 minutes

Mass Spectrometry (MS) Conditions

Parameter	Recommended Setting
Ion Source	
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Source Temperature	230 °C
Mass Analyzer	
Analyzer Type	Quadrupole or Ion Trap
Scan Range	m/z 40 - 400
Data Acquisition	
Mode	Full Scan
Transfer Line Temp.	280 - 300 °C

Experimental Workflow

The general workflow for the GC-MS analysis of **4-Bromo-3,5-dimethylphenol** is illustrated below.

[Click to download full resolution via product page](#)

Caption: General workflow for the GC-MS analysis of **4-Bromo-3,5-dimethylphenol**.

Conclusion

The mass spectrometry of **4-Bromo-3,5-dimethylphenol** is characterized by a distinct fragmentation pattern, primarily involving the loss of the bromine atom to form the base peak at m/z 121. The isotopic signature of bromine in the molecular ion peak provides a clear indication

of its presence. The experimental protocols outlined in this guide offer a robust starting point for the reliable analysis of this compound in various research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.uvic.ca [web.uvic.ca]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Mass Spectrometry of 4-Bromo-3,5-dimethylphenol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051444#mass-spectrometry-of-4-bromo-3-5-dimethylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com